molecular formula C14H13ClN2O3 B6415500 6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid CAS No. 1261936-40-6

6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid

Cat. No.: B6415500
CAS No.: 1261936-40-6
M. Wt: 292.72 g/mol
InChI Key: VTVCUFUFIAUZBQ-UHFFFAOYSA-N
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Description

6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C14H13ClN2O3 and a molecular weight of 292.72 g/mol . This compound is a derivative of picolinic acid, which is known for its various biological and chemical properties.

Preparation Methods

The synthesis of 6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Cyclization: The resulting compound undergoes cyclization with picolinic acid to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

6-Amino-3-(2-chloro-4-ethoxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: A simpler derivative with known immunomodulatory and antiviral properties.

    2-Chloro-4-ethoxyphenyl derivatives: Compounds with similar structural features but different functional groups, leading to varied biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-amino-3-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-8-3-4-9(11(15)7-8)10-5-6-12(16)17-13(10)14(18)19/h3-7H,2H2,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVCUFUFIAUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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